N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide
Description
N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the acetamide nitrogen and a phenylurea moiety substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWVTSTXBXXQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamides
Compounds such as N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) and derivatives (e.g., 40000–40006) share the acetamide core but differ in substituents (e.g., Cl, Br, CH₃, OCH₃, NO₂) . Key observations:
- Methoxy Substitution : The 2-methoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs like 40005, which require protection/deprotection steps during synthesis .
- Cyclopropyl vs.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Ureido-Linked Compounds
The ureido group in the target compound is critical for hydrogen bonding with biological targets. For example:
- Compound 8b (EGFR inhibitor): Features a fluorophenyl-ureido group with an IC₅₀ of 14.8 nM against EGFR, highlighting the importance of electron-withdrawing substituents (e.g., fluorine) for potency .
- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide: Demonstrates that morpholine and triazine substitutions on the urea moiety enhance solubility and kinase affinity .
Acetamide-Based Corrosion Inhibitors
The target compound’s methoxy groups could similarly influence material interactions, though this remains speculative .
Preparation Methods
Synthetic Routes for N-Cyclopropyl-2-(4-(3-(2-Methoxyphenyl)Ureido)Phenyl)Acetamide
Retrosynthetic Analysis
The target molecule can be deconstructed into three key intermediates (Fig. 1):
- Cyclopropylamine : Serves as the amide nitrogen source.
- 4-Aminophenylacetic acid : Provides the acetamide backbone.
- 2-Methoxyphenyl isocyanate : Delivers the ureido group.
Alternative disconnections involve pre-forming the urea linkage prior to amide coupling or utilizing protective group strategies to prevent undesired side reactions.
Stepwise Preparation Methods
Route 1: Sequential Urea and Amide Formation
Synthesis of 4-(3-(2-Methoxyphenyl)Ureido)Phenylacetic Acid
Nitro Reduction :
Urea Formation :
Amide Coupling with Cyclopropylamine
- Activation : Convert carboxylic acid to acyl chloride (SOCl₂, reflux, 2 h).
- Coupling : React acyl chloride with cyclopropylamine (DCM, TEA, 0°C, 2 h).
- Yield : 85% after recrystallization (EtOAc/hexane).
Table 1: Route 1 Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOH | 92 | 98.5 |
| Urea Formation | 2-MeOPhNCO, TEA, THF | 78 | 97.2 |
| Amide Coupling | SOCl₂, Cyclopropylamine, DCM | 85 | 99.1 |
Route 2: One-Pot Tandem Synthesis
Simultaneous Urea and Amide Bond Formation
- Substrates : 4-Aminophenylacetic acid, 2-methoxyphenyl isocyanate, cyclopropylamine.
- Coupling Agent : HATU, DIPEA, DMF.
- Conditions : 25°C, 24 h.
- Advantage : Eliminates intermediate isolation; reduces solvent use.
- Yield : 70% (lower due to competing reactions).
Key Challenge :
Industrial-Scale Considerations
Solvent Selection and Recycling
Characterization and Quality Control
Spectroscopic Data
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